Enantiomeric Excess with HbHNL Biocatalysis
The (S)-hydroxynitrile lyase from Hevea brasiliensis (HbHNL, EC 4.1.2.47) catalyzes the addition of HCN to 2-furaldehyde, yielding (S)-2-hydroxy-2-(2-furyl)acetonitrile with 94% enantiomeric excess (ee) and 89% conversion using free enzyme (30 min) [1]. In a separate study, an R-selective biocatalyst achieved the (R)-enantiomer with >99% ee and 90% isolated yield [2]. This cross-study comparison demonstrates that the (S)-enantiomer is accessed via a robust, well-documented S-selective enzymatic route, while the (R)-enantiomer—though attainable with higher ee under specific conditions—requires a different catalyst system and process optimization.
| Evidence Dimension | Enantiomeric excess (ee) and conversion/yield |
|---|---|
| Target Compound Data | 94% ee, 89% conversion (free HbHNL, 30 min) |
| Comparator Or Baseline | (R)-2-(2-furyl)-2-hydroxyacetonitrile: >99% ee, 90% yield |
| Quantified Difference | R-enantiomer: ≥5% higher ee; S-enantiomer: lower ee but produced by a well-characterized S-specific enzyme |
| Conditions | Enzymatic cyanohydrin synthesis: HbHNL (free enzyme, 30 min) vs. alternative R-selective HNL |
Why This Matters
Procurement decisions must align the required enantiomer with the available biocatalytic production route; the (S)-enantiomer is specifically produced by HbHNL, a commercially available and well-studied enzyme.
- [1] Cabirol, F.L.; Hanefeld, U.; Sheldon, R.A. Immobilized hydroxynitrile lyases for enantioselective synthesis of cyanohydrins: sol-gels and cross-linked enzyme aggregates. Adv. Synth. Catal. 2006, 348, 1645-1654. (Data: 2-furaldehyde cyanohydrin, free enzyme, 30 min, conversion 89%, ee 94%). View Source
- [2] BRENDA/Enzyme Information. EC 4.1.2.47: (R)-2-(2-furyl)-2-hydroxyacetonitrile entry – enantiomeric excess >99%, yield 90%. https://enzyme-information.org/enzyme.php?ecno=4.1.2.47 View Source
